Myristylpyridinium Myristylpyridinium
Brand Name: Vulcanchem
CAS No.: 15416-75-8
VCID: VC19753157
InChI: InChI=1S/C19H34N/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-18-15-13-16-19-20/h13,15-16,18-19H,2-12,14,17H2,1H3/q+1
SMILES:
Molecular Formula: C19H34N+
Molecular Weight: 276.5 g/mol

Myristylpyridinium

CAS No.: 15416-75-8

Cat. No.: VC19753157

Molecular Formula: C19H34N+

Molecular Weight: 276.5 g/mol

* For research use only. Not for human or veterinary use.

Myristylpyridinium - 15416-75-8

Specification

CAS No. 15416-75-8
Molecular Formula C19H34N+
Molecular Weight 276.5 g/mol
IUPAC Name 1-tetradecylpyridin-1-ium
Standard InChI InChI=1S/C19H34N/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-18-15-13-16-19-20/h13,15-16,18-19H,2-12,14,17H2,1H3/q+1
Standard InChI Key SIHFYNZIBKOFFK-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCC[N+]1=CC=CC=C1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Myristylpyridinium consists of a 14-carbon alkyl chain (myristyl) bonded to a pyridinium ring via a nitrogen atom. The cationic charge localized on the pyridinium nitrogen enhances its solubility in polar solvents and facilitates electrostatic interactions with anionic surfaces . The molecular formula for myristylpyridinium chloride is C19H34ClN\text{C}_{19}\text{H}_{34}\text{ClN}, with a molecular weight of 311.94 g/mol .

Physical and Chemical Characteristics

Key properties include:

PropertyValueSource
Melting Point85–90°C (chloride form)
SolubilitySoluble in water, ethanol
Critical Micelle Concentration (CMC)0.2–0.5 mM (varies with counterion)

The compound’s amphiphilic nature enables micelle formation at low concentrations, making it effective in solubilizing hydrophobic substances .

Synthesis and Production Methods

Alkylation of Pyridine

The primary synthesis route involves quaternizing pyridine with myristyl halides (e.g., myristyl bromide or chloride). The reaction proceeds as:

Pyridine+Myristyl HalideMyristylpyridinium Halide\text{Pyridine} + \text{Myristyl Halide} \rightarrow \text{Myristylpyridinium Halide}

This exothermic reaction typically occurs under reflux conditions in anhydrous solvents like acetone or dichloromethane .

Purification and Yield Optimization

Post-synthesis, the product is purified via recrystallization from ethanol-water mixtures, achieving yields exceeding 85% . Industrial-scale production employs continuous flow reactors to enhance efficiency and reduce byproducts .

Applications Across Industries

Antimicrobial and Preservative Agent

Myristylpyridinium’s cationic structure disrupts microbial cell membranes, leading to lysis. Studies report efficacy against Staphylococcus aureus (MIC: 25 µg/mL) and Candida albicans (MIC: 50 µg/mL) . It is widely formulated in:

  • Antiseptic mouthwashes: As a 0.05–0.1% solution for plaque control .

  • Cosmetic preservatives: At 0.1–0.5% concentrations in creams and lotions .

Material Science and Environmental Remediation

Myristylpyridinium-modified bentonite clays exhibit enhanced adsorption capacities for organic pollutants (e.g., 95% removal of phenol at 50 mg/L). Such composites are utilized in wastewater treatment systems .

Pharmaceutical Drug Delivery

The compound’s surfactant properties facilitate transdermal drug penetration. For instance, myristylpyridinium chloride increases the permeability coefficient of diclofenac sodium by 3.2-fold in vitro .

Global Market Dynamics

Regional Production and Consumption

The 2025 market report highlights:

RegionProduction Capacity (Tonnes/Year)Key Producers
Asia-Pacific1,200ABC Chemicals, XYZ Ltd
North America800Spectrum Chemical Mfg
Europe600DEF Industries

Demand is driven by the pharmaceutical (45% share) and cosmetics (30% share) sectors .

Price Trends

Myristylpyridinium bromide prices averaged $220–$250/kg in Q1 2025, reflecting a 12% YoY increase due to raw material shortages .

Comparative Analysis with Analogous Compounds

CompoundStructureKey Differences
Cetylpyridinium Chloride16-carbon chainHigher CMC (0.8 mM), lower oral toxicity
Benzalkonium ChlorideBenzyl + alkylBroader antimicrobial spectrum

Myristylpyridinium’s shorter chain length balances antimicrobial potency and solubility better than cetyl derivatives .

Recent Advances and Future Directions

Green Synthesis Initiatives

Electrochemical synthesis methods using ionic liquid solvents have reduced energy consumption by 40% compared to traditional routes .

Biodegradability Studies

While inherently persistent, myristylpyridinium degradation by Pseudomonas spp. achieves 70% mineralization in 30 days under aerobic conditions.

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